5-Ethyl-4-propyl-thiazol-2-ylamine
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Overview
Description
Thiazole derivatives are a significant class of compounds in heterocyclic chemistry, particularly due to their relevance in medicinal chemistry. These compounds, which are part of the azaheterocycles family, exhibit a variety of biological activities and are thus of great interest for pharmaceutical development .
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and interactions with various reagents. For instance, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was synthesized and characterized, crystallizing in the monoclinic system . Similarly, N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines were synthesized, with their structures determined at low temperatures . Other methods include the cyclization of thioamide with chloroacetoacetate , and the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives to produce a range of thiazole compounds . Additionally, the synthesis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and related compounds has been reported .
Molecular Structure Analysis
The molecular structures of these thiazole derivatives are characterized by various spectroscopic methods, including IR, NMR, and MS spectra . Crystallographic studies often reveal intricate hydrogen bonding patterns and molecular interactions, such as the R2^2(8) dimer motifs found in some of the compounds . The molecular electrostatic potential maps and frontier molecular orbitals are analyzed using quantum chemical computations to understand the electronic properties of these molecules .
Chemical Reactions Analysis
Thiazole derivatives can undergo a range of chemical reactions, leading to the formation of new compounds with potentially interesting properties. For example, reactions with triphenylborane can lead to unusual products with distinct optical properties . The interaction of thiazole derivatives with various amines can result in compounds with stabilized push-pull systems . These reactions are often guided by the electronic structure of the thiazole moiety and its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The presence of noncovalent interactions, such as hydrogen bonds and halogen interactions, can significantly influence the stability and reactivity of these compounds . Vibrational spectroscopy provides insights into the molecular vibrations and the nature of chemical bonds within the molecules . The electronic properties, such as HOMO-LUMO gaps, are crucial for understanding the reactivity and potential applications of these compounds in electronic devices or as pharmaceuticals . Thermodynamic properties and polarizability also contribute to the overall profile of these molecules .
Scientific Research Applications
Chemical Transformations and Synthesis
Researchers have utilized 5-Ethyl-4-propyl-thiazol-2-ylamine and its derivatives in various chemical transformations. For example, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, a derivative, was transformed with aromatic amines into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showcasing the compound's versatility in creating complex molecular structures (Albreht et al., 2009).
Biological Activity and Therapeutic Potential
5-Ethyl-4-propyl-thiazol-2-ylamine derivatives have been synthesized and evaluated for their potential in treating various health conditions. For instance, some derivatives were screened for their anthelmintic and anti-inflammatory activities, displaying promising results (Shetty et al., 2010). Similarly, a study focusing on CDK inhibitors synthesized 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which showed potential as ATP-antagonistic CDK2 inhibitors, suggesting possible applications in cancer treatment (Wang et al., 2004).
Antimicrobial Properties
Derivatives of 5-Ethyl-4-propyl-thiazol-2-ylamine have also been synthesized and tested for their antimicrobial properties. A study synthesized sulfide and sulfone derivatives and tested them against various bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents (Badiger et al., 2013).
Cancer Research
In cancer research, thiazolyl derivatives have been synthesized and shown to exhibit anti-breast cancer properties. A study evaluated the antitumor activities of these derivatives against MCF-7 tumor cells, comparing them with reference drugs and revealing promising activities of specific compounds (Mahmoud et al., 2021).
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives inhibit the cyclooxygenase (COX) enzymes, leading to a decrease in the production of prostaglandins .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound has a molecular weight of 170.28 , which may influence its absorption and distribution in the body.
Result of Action
Thiazole derivatives have been associated with a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
properties
IUPAC Name |
5-ethyl-4-propyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-3-5-6-7(4-2)11-8(9)10-6/h3-5H2,1-2H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWJSBCQVNZWSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=N1)N)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303206 |
Source
|
Record name | 5-Ethyl-4-propyl-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101303206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30709-63-8 |
Source
|
Record name | 5-Ethyl-4-propyl-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30709-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-4-propyl-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101303206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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